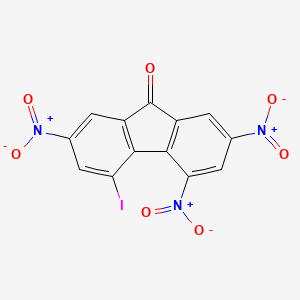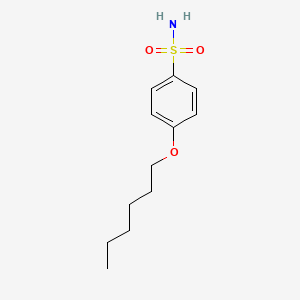
4-(Hexyloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is notable for its unique structure, which includes a hexyloxy group attached to a benzene ring, further connected to a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)benzene-1-sulfonamide typically involves the reaction of 4-(Hexyloxy)benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows: [ \text{4-(Hexyloxy)benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of sulfonamides often involves the use of oxidative coupling of thiols and amines, which is a highly efficient method for synthesizing structurally diverse sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfo, and halo derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)benzene-1-sulfonamide has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the replication of bacteria, thereby exerting their antibacterial effects.
Comparación Con Compuestos Similares
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Propiedades
Número CAS |
1145-46-6 |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-hexoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-2-3-4-5-10-16-11-6-8-12(9-7-11)17(13,14)15/h6-9H,2-5,10H2,1H3,(H2,13,14,15) |
Clave InChI |
LKDKSKQJCGTOCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
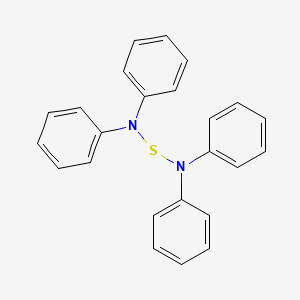
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
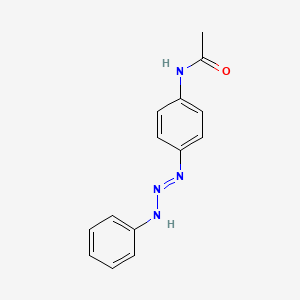

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
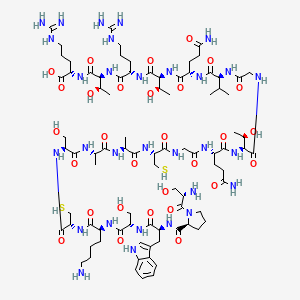
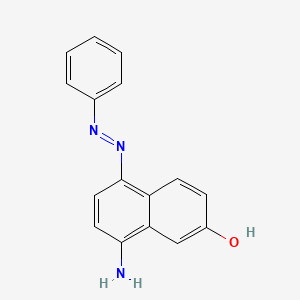
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
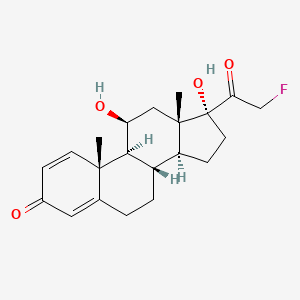

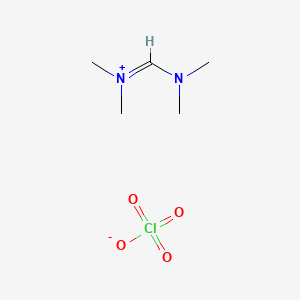
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
